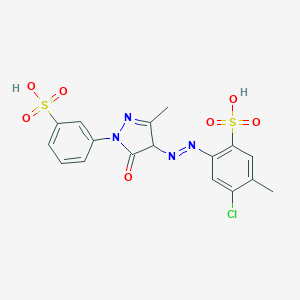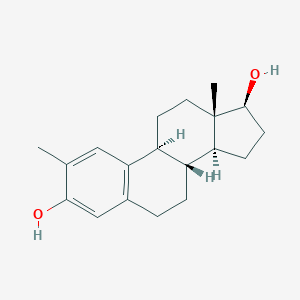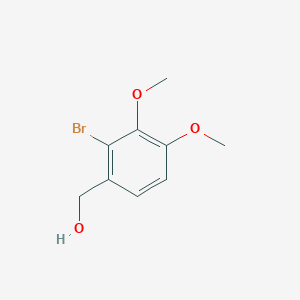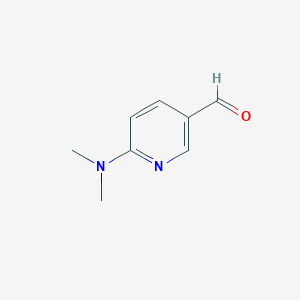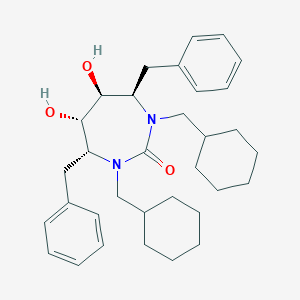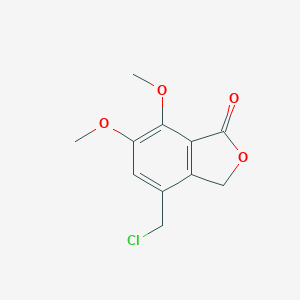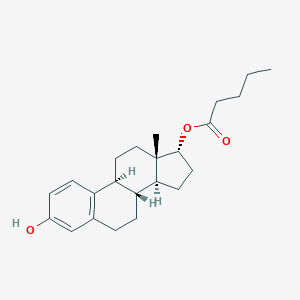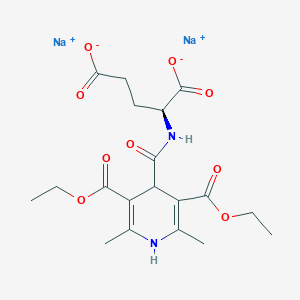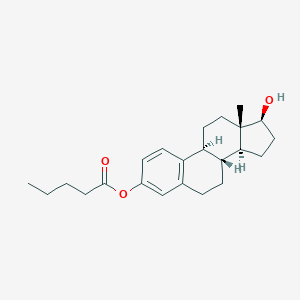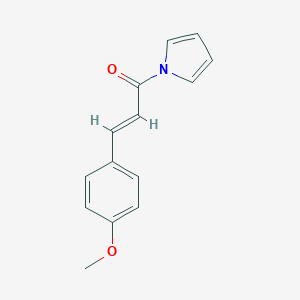
1-(4-Methoxycinnamoyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-Methoxycinnamoyl)pyrrole" is not directly mentioned in the provided papers, but the papers discuss various pyrrole derivatives that share some structural similarities or synthetic pathways that could be relevant to the synthesis and properties of "1-(4-Methoxycinnamoyl)pyrrole". Pyrrole derivatives are of significant interest due to their presence in many biologically active compounds and their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines is a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, which demonstrates the versatility of pyrrole synthesis using readily available starting materials and mild reaction conditions . Additionally, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids involves a three-component reaction that could potentially be adapted for the synthesis of "1-(4-Methoxycinnamoyl)pyrrole" .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their biological activity. For example, the structure of 1-methoxypyrrole-2-carboxamide was elucidated using NMR and MS, revealing a pyrrole ring with a N-methoxy group and a primary amide group . Similarly, the structure of 5-benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile was determined, showing the orientation of the substituents around the pyrrole ring and their influence on the overall molecular conformation .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions due to the reactivity of the pyrrole ring and its substituents. For instance, 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones react with hydrazine hydrate to form pyrrolo[3,4-c]pyrazoles, demonstrating the reactivity of the carbonyl group in the pyrrole ring . This type of reactivity could be relevant for further functionalization of "1-(4-Methoxycinnamoyl)pyrrole".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the presence of a methoxy group can affect the solubility and reactivity of the compound . The steric and hydrogen-bonding properties of the substituents on the pyrrole ring can also influence the biological activity, as seen in the QSAR studies of benzoylpyrrolopyrrolecarboxylic acids . These properties are important for the potential therapeutic applications of pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthetic Applications
- Formation of Spirobisheterocyclic and Bridging Heterocyclic Systems : Silaichev et al. (2013) describe the reactions of 1-aryl-4-aroyl-5methoxycarbonyl-1H-pyrrole-2,3-diones with different 1,3-CH,NH-binucleophiles, leading to spirobisheterocyclic or bridging heterocyclic systems. This reaction route demonstrates the potential of these compounds in synthesizing complex heterocyclic structures useful in medicinal chemistry and material science (Silaichev et al., 2013).
Luminescent Materials
- Highly Luminescent Polymers : Zhang and Tieke (2008) synthesized polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating strong fluorescence. These materials, due to their high luminescence and stability, have potential applications in optoelectronics and bioimaging (Zhang & Tieke, 2008).
Biotechnological Applications
- Synthesis of Phospholipid Derivatives : Rychlicka and Gliszczyńska (2020) developed a biotechnological method for synthesizing phospholipid derivatives of p-methoxycinnamic acid, indicating potential applications in creating new nutraceuticals. This showcases the compound's role in enhancing bioavailability and systemic circulation stability (Rychlicka & Gliszczyńska, 2020).
Antibacterial Properties
- New Pyrrole Compound with Antibacterial Properties : Wattanasuepsin et al. (2017) isolated a new pyrrole compound, 1-methoxypyrrole-2-carboxamide, from Streptomyces griseocarneus, exhibiting antibacterial properties against several bacteria. This compound's discovery opens pathways for developing new antibiotics or antimicrobial agents (Wattanasuepsin et al., 2017).
Material Science
- Electrochemical Properties : Studies on the electrochemical polymerization of pyrrole in the presence of aromatic compounds with electron-withdrawing substituents reveal the impact on conductivity and stability of the resulting polymers. These findings have implications for developing conductive materials for electronic applications (Calvo et al., 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFBQCQQOHSTKU-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxycinnamoyl)pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

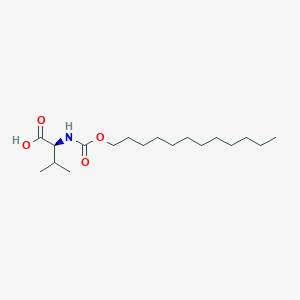
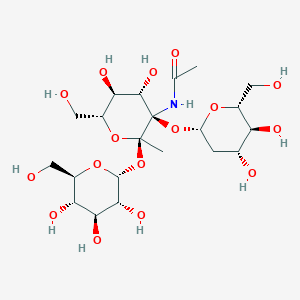
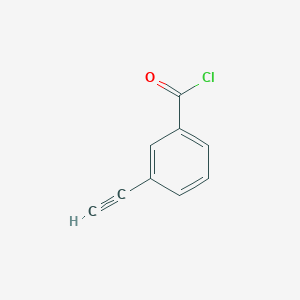
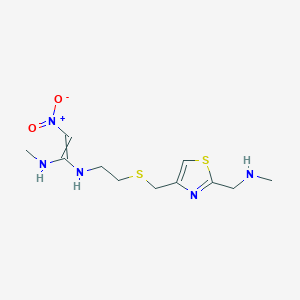
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
